REACTION_CXSMILES
|
[CH2:1]1[CH2:4][CH:3]([CH2:5][OH:6])[CH2:2]1.[S:7](Cl)([C:10]1[CH:16]=[CH:15][C:13]([CH3:14])=[CH:12][CH:11]=1)(=[O:9])=[O:8].Cl>N1C=CC=CC=1>[C:13]1([CH3:14])[CH:15]=[CH:16][C:10]([S:7]([O:6][CH2:5][CH:3]2[CH2:4][CH2:1][CH2:2]2)(=[O:9])=[O:8])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
C1CC(C1)CO
|
Name
|
|
Quantity
|
570 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at -10° C. to -0° C. for 4.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ether-ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 10% aqueous sodium bicarbonate (NaHCO3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCC1CCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |